Diterpenoid SP-II

描述

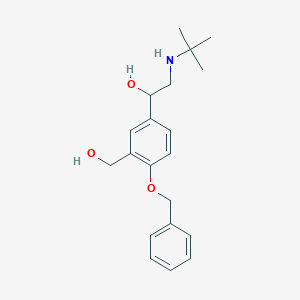

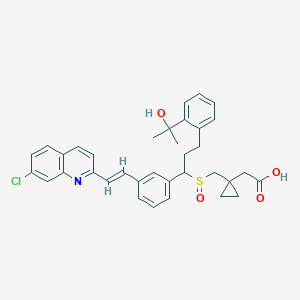

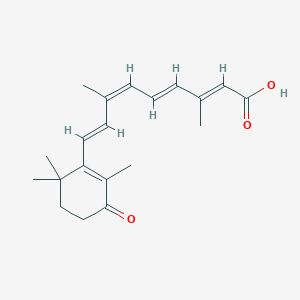

Diterpenoid SP-II is a type of diterpenoid, which are a diverse class of compounds having complex structural features . Diterpenoids are natural products that are widely distributed and abundant in nature . They are derived from the amination of natural tetracyclic diterpenes . The molecular formula of Diterpenoid SP-II is C20H32O4 .

Synthesis Analysis

Diterpenoid biosynthesis in plants builds on the necessary production of (E,E,E)-geranylgeranyl diphosphate (GGPP) for photosynthetic pigment production . GGPP also serves as a general precursor to more specific diterpenoid biosynthesis where its constituent four isoprenyl units form the core of the derived natural product . The first appearance of such metabolism in plants appears to have been for phytohormone biosynthesis .Molecular Structure Analysis

The molecular structure of Diterpenoid SP-II is complex, as is typical for diterpenoids . The molecular formula is C20H32O4, with an average mass of 336.466 Da and a monoisotopic mass of 336.230072 Da .科学研究应用

Bioactivity and Toxicity

Diterpenoid alkaloids, including Diterpenoid SP-II, are natural compounds that exhibit a broad spectrum of biological activities . They are known for their structural complexity, which accounts for their use as pharmaceuticals as well as their reputation as toxic substances . The complex nature of the diterpenoid-alkaloids’ SAR suggests the need for an accurate knowledge of individual compound properties to discover further safe and valuable applications of novel bioactive compounds .

Neuropharmacological Potential

Diterpenoid alkaloids have shown significant potential in neuropharmacology . They have been found to have antiepileptic effects in preclinical studies mostly through Na+ channels . Some compounds can desensitize Na+ channels after persistent activation, while others deactivate these channels .

Pharmaceutical Research

Diterpenoids, including Diterpenoid SP-II, are of interest in pharmaceutical research due to their diverse structures and functions. Future directions may include further exploration of their biosynthetic pathways, transcriptional regulatory networks, and biological functions.

Natural Product Biosynthesis

Diterpenoid biosynthesis in plants builds on the necessary production of (E,E,E)-geranylgeranyl diphosphate (GGPP) for photosynthetic pigment production . Diterpenoid biosynthesis arose very early in land plant evolution, enabling stockpiling of the extensive arsenal of Plant Natural Product Biosynthesis .

Structural Complexity

The structural complexity of diterpenoid alkaloids, including Diterpenoid SP-II, is a subject of interest in scientific research . Researchers have long been concerned with the potential beneficial or harmful effects of diterpenoid alkaloids due to their structural complexity .

Source of Natural Products

Diterpenoid alkaloids are produced primarily from plants in the Aconitum, Delphinium, Consolida genera . Corals, Xenia, Okinawan/ Clavularia, Alcyonacea (soft corals) and marine sponges are also rich sources of diterpenoids .

作用机制

Target of Action

Diterpenoid SP-II, like other diterpenoids, primarily targets the biosynthetic pathways in plants . These pathways are essential for the plant’s primary growth and development, including protection from biotic and abiotic stresses

Mode of Action

The mode of action of Diterpenoid SP-II involves its interaction with its targets, leading to changes in the plant’s biochemical pathways. Diterpenoid SP-II, as part of the diterpenoid family, is synthesized through distinct pathways in plants . The polymer of the basic 5-carbon isoprene hydrocarbon backbone is referred to as the terpene, and the addition of functional groups, oxygen moiety, or structural rearrangement to the backbone is responsible for the diversity of terpenoids .

Biochemical Pathways

Diterpenoid SP-II affects the biosynthesis of terpenoids by the mevalonic acid (MVA) and methylerythritol pathway (MEP), which occur inside the cytoplasm and the chloroplast, respectively . Diterpene synthases, in plant diterpenoid metabolism, can catalyze rearrangement, carbocation-based ring formation, and elimination processes to convert GGPP into numerous complex diterpenoids . The important stage in diterpene biosynthesis is the cyclization of four-isoprene pyrophosphate, typically GGPP .

Pharmacokinetics

The biosynthesis of terpenoids like diterpenoid sp-ii occurs inside the cytoplasm and the chloroplast , suggesting that these compounds may have unique bioavailability properties within the plant cells.

Result of Action

The result of Diterpenoid SP-II’s action is the production of a diverse array of terpenoids, which play vital roles in plants’ primary growth and development, including protection from biotic and abiotic stresses . They are known to provide various health benefits, flavors, fragrances, essential oils, cosmetics, pigments, insecticides, etc .

Action Environment

The action environment of Diterpenoid SP-II is primarily within the plant cells, specifically in the cytoplasm and the chloroplast . Environmental factors such as light, temperature, and nutrient availability can influence the biosynthesis of terpenoids and, consequently, the action, efficacy, and stability of Diterpenoid SP-II .

未来方向

Diterpenoids, including Diterpenoid SP-II, are of interest in research due to their diverse structures and functions . Future directions may include further exploration of their biosynthetic pathways, transcriptional regulatory networks, and biological functions . Additionally, the potential therapeutic applications of diterpenoids are a significant area of ongoing research .

属性

IUPAC Name |

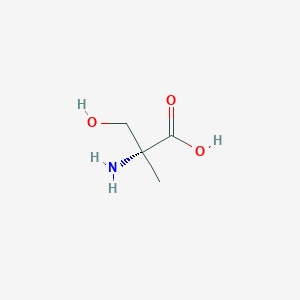

(1S,4S,5R,9S,10R,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h13-15,21,24H,3-12H2,1-2H3,(H,22,23)/t13-,14+,15+,17-,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBLTWPEPGRXQN-INIPNLRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(CO)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331721 | |

| Record name | Diterpenoid SP-II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diterpenoid SP-II | |

CAS RN |

3301-61-9 | |

| Record name | Diterpenoid SP-II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)